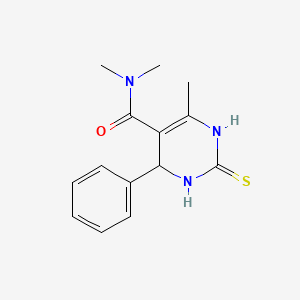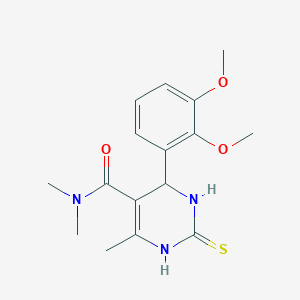![molecular formula C20H30N2O7S B4006594 1,3-Diethyl 2-butyl-2-{2-[(4-sulfamoylphenyl)carbamoyl]ethyl}propanedioate](/img/structure/B4006594.png)
1,3-Diethyl 2-butyl-2-{2-[(4-sulfamoylphenyl)carbamoyl]ethyl}propanedioate
概要
説明
1,3-Diethyl 2-butyl-2-{2-[(4-sulfamoylphenyl)carbamoyl]ethyl}propanedioate is a complex organic compound with a unique structure that includes both ester and sulfonamide functional groups
科学的研究の応用
1,3-Diethyl 2-butyl-2-{2-[(4-sulfamoylphenyl)carbamoyl]ethyl}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability and mechanical strength.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-butyl-2-{2-[(4-sulfamoylphenyl)carbamoyl]ethyl}propanedioate typically involves multi-step organic reactions. One common method includes the esterification of a suitable diacid with ethanol in the presence of a strong acid catalyst. The resulting diethyl ester is then subjected to a series of reactions involving butylation and sulfonamide formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1,3-Diethyl 2-butyl-2-{2-[(4-sulfamoylphenyl)carbamoyl]ethyl}propanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters or amides.
作用機序
The mechanism of action of 1,3-Diethyl 2-butyl-2-{2-[(4-sulfamoylphenyl)carbamoyl]ethyl}propanedioate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid in microorganisms, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
1,3-Diethyl 2-butyl-2-{2-[(4-aminophenyl)carbamoyl]ethyl}propanedioate: Similar structure but with an amine group instead of a sulfonamide.
1,3-Diethyl 2-butyl-2-{2-[(4-nitrophenyl)carbamoyl]ethyl}propanedioate: Contains a nitro group instead of a sulfonamide.
Uniqueness
1,3-Diethyl 2-butyl-2-{2-[(4-sulfamoylphenyl)carbamoyl]ethyl}propanedioate is unique due to the presence of both ester and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. The sulfonamide group, in particular, is known for its ability to inhibit enzymes and its potential therapeutic applications.
特性
IUPAC Name |
diethyl 2-butyl-2-[3-oxo-3-(4-sulfamoylanilino)propyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O7S/c1-4-7-13-20(18(24)28-5-2,19(25)29-6-3)14-12-17(23)22-15-8-10-16(11-9-15)30(21,26)27/h8-11H,4-7,12-14H2,1-3H3,(H,22,23)(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSIKEYGVDEBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)(C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~2~-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4006522.png)
![2-[4-(4-chlorophenoxy)phenyl]-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4006529.png)
![1-(2,2-dimethylpropanoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4006532.png)

![N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B4006549.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B4006550.png)
![methyl 4-{[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B4006559.png)
![[3-(1,3-Dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] acetate](/img/structure/B4006586.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B4006596.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B4006618.png)
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]urea](/img/structure/B4006623.png)
